molecular formula C17H20BrN3O3 B12982785 tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate

tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate

Cat. No.: B12982785
M. Wt: 394.3 g/mol
InChI Key: XYTAAWKUDGBCBA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[44]non-1-ene-7-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spirocyclic core: This is usually achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Reduction: Common reducing agents include LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Reduction: Alcohol derivatives.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as stability and rigidity to the materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure may play key roles in its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Uniqueness

tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate is unique due to the presence of the bromine atom on the phenyl ring and the specific arrangement of the spirocyclic structure. These features may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H20BrN3O3

Molecular Weight

394.3 g/mol

IUPAC Name

tert-butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate

InChI

InChI=1S/C17H20BrN3O3/c1-16(2,3)24-15(23)21-9-8-17(10-21)14(22)19-13(20-17)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20,22)

InChI Key

XYTAAWKUDGBCBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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